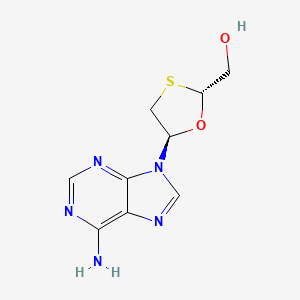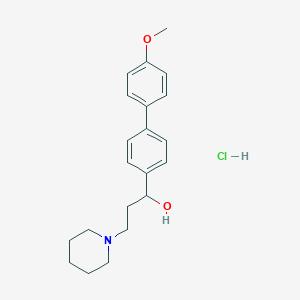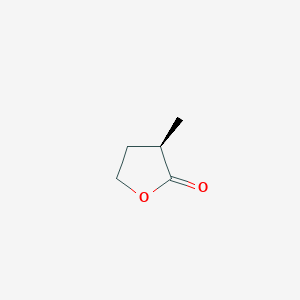
2(3H)-Furanone, dihydro-3-methyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3-methyl-, ®-, also known as ®-3-methyltetrahydrofuran-2-one, is a chiral lactone with a molecular formula of C5H8O2. This compound is notable for its pleasant aroma and is often found in various natural products. It is used in the flavor and fragrance industry due to its sweet, fruity scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, ®- can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2(5H)-furanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Another synthetic route involves the use of microbial fermentation. Certain microorganisms can selectively reduce 3-methyl-2(5H)-furanone to produce the ®-enantiomer. This biocatalytic process is environmentally friendly and can be performed under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methyl-, ®- often involves the use of large-scale fermentation processes. These processes utilize genetically engineered microorganisms that have been optimized for high yield and selectivity. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2(5H)-furanone.
Reduction: It can be reduced to form 3-methyltetrahydrofuran.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: 3-methyl-2(5H)-furanone
Reduction: 3-methyltetrahydrofuran
Substitution: Various substituted lactones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-3-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in microbial metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, ®- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing microbial behavior and metabolism. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Furanone, dihydro-3-methyl-, ®- can be compared with other similar compounds such as:
2(3H)-Furanone, dihydro-3-methyl-, (S)-: The (S)-enantiomer has different olfactory properties and biological activities compared to the ®-enantiomer.
3-methyl-2(5H)-furanone: This compound is an oxidized form of 2(3H)-Furanone, dihydro-3-methyl-, ®- and has distinct chemical properties.
3-methyltetrahydrofuran: The fully reduced form of the compound, which has different reactivity and applications.
The uniqueness of 2(3H)-Furanone, dihydro-3-methyl-, ®- lies in its chiral nature and its specific interactions in biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55254-35-8 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3R)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
QGLBZNZGBLRJGS-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1CCOC1=O |
Kanonische SMILES |
CC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


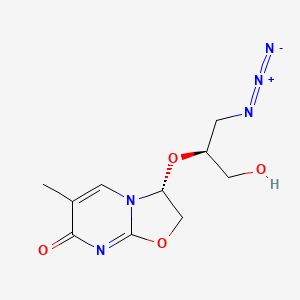
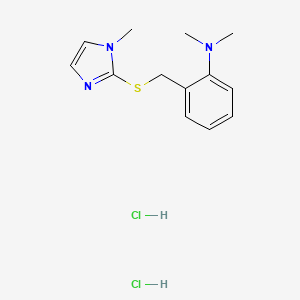


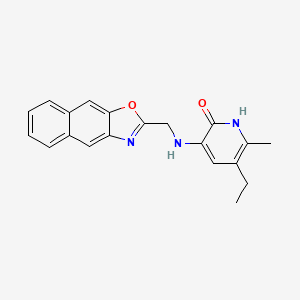
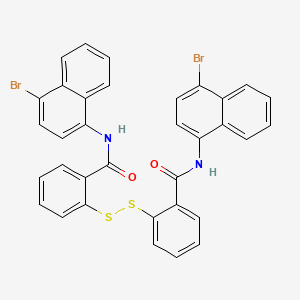
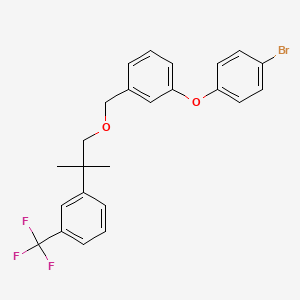
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
